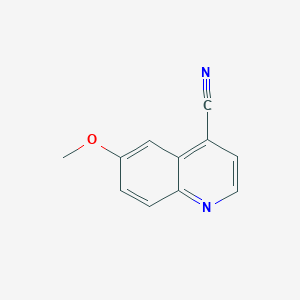

6-Methoxyquinoline-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUVHWTAXHZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300869 | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-89-6 | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-6-methoxyquinoline synonyms and IUPAC name

An In-Depth Technical Guide to 4-Cyano-6-methoxyquinoline

Identity & Nomenclature

4-Cyano-6-methoxyquinoline is a heterocyclic aromatic organic compound serving as a critical intermediate in the synthesis of antimalarial agents and tyrosine kinase inhibitors. It belongs to the class of 4-substituted quinolines, where the electron-withdrawing cyano group at the C4 position and the electron-donating methoxy group at the C6 position create a unique "push-pull" electronic system, making the scaffold highly reactive for nucleophilic attacks and further derivatization.

| Attribute | Detail |

| IUPAC Name | 6-Methoxyquinoline-4-carbonitrile |

| Common Synonyms | 4-Cyano-6-methoxyquinoline; Quininonitrile; 6-Methoxy-4-quinolinecarbonitrile |

| CAS Number | Note: While the specific CAS for the nitrile is less commonly indexed than its acid precursor, it is chemically derived from Quininic Acid (CAS 86-68-0) and 4-Chloro-6-methoxyquinoline (CAS 4295-04-9) . |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| SMILES | COc1ccc2nccc(C#N)c2c1 |

| Structure | Quinoline bicyclic system; Methoxy (-OCH₃) at C6; Nitrile (-CN) at C4. |

Chemical Structure & Properties

The compound features a planar bicyclic system. The C4-cyano group is a versatile synthetic handle, readily hydrolyzed to a carboxylic acid (Quininic Acid) or reduced to a primary amine. The C6-methoxy group increases lipophilicity and electron density on the benzene ring, which is crucial for binding affinity in kinase domains (e.g., Src/Abl kinases).

Physicochemical Profile (Predicted & Analogous)

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid (typical of 4-substituted quinolines). |

| Melting Point | Approx. 130–150 °C (Estimated based on 4-chloro analog MP: 102-104 °C and Quininic Acid MP: 280 °C dec). |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in water.[1][2][3] |

| Reactivity | Susceptible to nucleophilic attack at C2; Nitrile hydrolysis (acid/base); Nitrile reduction. |

Synthesis Pathways & Experimental Protocols

The most robust synthesis route proceeds via the Rosenmund-von Braun reaction or Palladium-catalyzed cyanation of the 4-chloro precursor. This approach is preferred over direct Skraup synthesis due to the instability of cyano-substituted anilines under harsh acid conditions.

Core Synthesis Logic (Retrosynthesis)

Figure 1: Retrosynthetic analysis showing the derivation from p-anisidine via the key 4-chloro intermediate.

Detailed Protocol: Cyanation of 4-Chloro-6-methoxyquinoline

Method A: Palladium-Catalyzed Cyanation (Modern, High Yield) This method avoids the harsh conditions of classical copper chemistry and allows for easier purification.

-

Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), DMF (Solvent).

-

Conditions: 120 °C, Inert Atmosphere (N₂/Ar), 3–5 hours.

Step-by-Step Workflow:

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 4-Chloro-6-methoxyquinoline (1.93 g, 10 mmol), Zinc Cyanide (0.70 g, 6 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (221 mg, 0.4 mmol).

-

Solvation: Evacuate and backfill with Nitrogen (3x). Add anhydrous DMF (20 mL) via syringe.

-

Reaction: Heat the mixture to 120 °C in a pre-heated oil bath. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.4) should appear.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M Ammonium Hydroxide (to remove Zinc salts), followed by water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a pale yellow solid.

Method B: Classical Rosenmund-von Braun (Cost-Effective)

-

Reagents: 4-Chloro-6-methoxyquinoline, CuCN, NMP or Pyridine.

-

Conditions: Reflux (180–200 °C), 12–24 hours.

-

Note: Requires oxidative workup (FeCl₃ or Ethylenediamine) to break the stable Cu-complexes formed during the reaction.

Applications in Medicinal Chemistry

The 4-cyano-6-methoxyquinoline scaffold is a "privileged structure" in drug discovery, acting as a bioisostere for 4-carboxamides and a precursor to 4-aminoquinolines.

1. Kinase Inhibitor Development (Src/Abl)

This scaffold mimics the adenine pocket binding motif found in ATP.

-

Mechanism: The N1 nitrogen acts as a hydrogen bond acceptor, while the C4-substituent directs the molecule into the hydrophobic pocket.

-

Relevance: It is a structural analog to the core of Bosutinib (though Bosutinib is a 3-cyano-quinoline). The 4-cyano group allows for the synthesis of "reversed" amides or reduction to methylene-amines, exploring different vectors in the ATP-binding site.

2. Synthesis of Quininic Acid (Antimalarial Precursor)

Hydrolysis of the nitrile yields 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) , the aromatic portion of the Quinine molecule.

-

Reaction: Reflux in 20% NaOH or H₂SO₄/H₂O.

-

Utility: Re-coupling Quininic Acid with quinuclidine derivatives allows for the synthesis of Quinine analogs to combat resistant Plasmodium falciparum strains.

Functionalization Logic Tree

Figure 2: Functionalization pathways for the 4-cyano scaffold in medicinal chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

Synthesis of Bosutinib Intermediates (Relevant for 4-cyano/chloro quinoline protocols): Mao, Y., et al. "A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles, 2014.

-

4-Chloro-6-methoxyquinoline (Precursor Data) : PubChem CID 228348 - 4-Chloro-6-methoxyquinoline.

-

Quininic Acid (Hydrolysis Product) : TCI Chemicals Product Page - 6-Methoxyquinoline-4-carboxylic Acid (CAS 86-68-0).

- Palladium-Catalyzed Cyanation of Heteroaryl Halides: Jin, F., et al. "Palladium-catalyzed cyanation of aryl chlorides with Zn(CN)2." Tetrahedron Letters. (General methodology reference for Protocol A).

Sources

An In-depth Technical Guide to the Solubility of 6-Methoxyquinoline-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-methoxyquinoline-4-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery and materials science. In the absence of extensive public data for this specific molecule, this document establishes a predictive solubility framework based on the empirically determined solubility of its close structural analog, 6-methoxyquinoline. We present a detailed examination of the molecular characteristics governing solubility, a comparative analysis across a wide range of organic solvents, and robust, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antiviral therapies.[1] The specific compound, this compound (C₁₁H₈N₂O), is a valuable synthetic intermediate. Its structure, featuring a quinoline core, a methoxy electron-donating group, and a carbonitrile electron-withdrawing group, provides a unique electronic and steric profile for further chemical modification.

A thorough understanding of a compound's solubility is paramount for its successful application. It directly impacts reaction kinetics, purification strategies (such as recrystallization), formulation for biological screening, and ultimately, bioavailability in drug development.[2] This guide addresses the critical need for a detailed solubility profile of this compound.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:

-

Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic, favoring solubility in non-polar organic solvents.[3]

-

Methoxy Group (-OCH₃): An electron-donating group that can participate in hydrogen bonding as an acceptor, slightly increasing polarity compared to the unsubstituted quinoline.

-

Carbonitrile Group (-C≡N): A polar, electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor. The presence of the nitrile group is expected to increase the molecule's polarity compared to 6-methoxyquinoline.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Methoxyquinoline | 6-Methoxyquinoline-4-carboxylic acid |

| Molecular Formula | C₁₁H₈N₂O | C₁₀H₉NO[4] | C₁₁H₉NO₃ |

| Molecular Weight | 184.19 g/mol | 159.19 g/mol [4] | 203.19 g/mol |

| CAS Number | 6443-89-6 | 5263-87-6[4] | 86-68-0 |

Predictive Solubility Profile in Organic Solvents

Principle of "Like Dissolves Like": This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[5]

Expected Trends for this compound:

-

Higher Solubility in Polar Aprotic Solvents: Due to the polar nitrile group, we predict that this compound will exhibit greater solubility in polar aprotic solvents like DMSO, DMF, and acetone compared to its parent compound, 6-methoxyquinoline.

-

Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective due to potential hydrogen bonding with the methoxy and nitrile groups.

-

Lower Solubility in Non-Polar Solvents: While the quinoline core provides some non-polar character, the overall increase in polarity from the nitrile group will likely lead to lower solubility in non-polar solvents such as hexane and toluene compared to 6-methoxyquinoline.

Table 2: Experimentally Determined Solubility of 6-Methoxyquinoline and Predicted Solubility for this compound

| Solvent | Solvent Polarity Index | 6-Methoxyquinoline Solubility (g/L) @ 25°C[6] | This compound Predicted Solubility | Rationale for Prediction |

| Dichloromethane | 3.1 | 683.62 | High | High polarity and ability to interact with the aromatic system. |

| Chloroform | 4.1 | 461.9 | High | Similar to dichloromethane. |

| 1,4-Dioxane | 4.8 | 362.94 | High | Polar ether that can interact with the solute. |

| Tetrahydrofuran (THF) | 4.0 | 249.56 | High | Polar aprotic solvent, good for moderately polar compounds. |

| Ethyl Acetate | 4.4 | 185.61 | High | Good balance of polarity for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 175.57 | Very High | Highly polar aprotic solvent, expected to be an excellent solvent. |

| Acetonitrile | 5.8 | 165.74 | High | Polar aprotic solvent. |

| Acetone | 5.1 | 98.15 | High | Polar aprotic ketone, good general-purpose solvent. |

| Toluene | 2.4 | 90.61 | Moderate | Aromatic nature may aid solubility despite lower polarity. |

| Ethanol | 5.2 | 64.41 | Moderate to High | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | 5.1 | 53.87 | Moderate to High | Polar protic solvent, capable of hydrogen bonding. |

| n-Hexane | 0.0 | 6.36 | Low | Non-polar solvent, unlikely to effectively solvate the polar nitrile group. |

| Water | 9.0 | 0.94 | Very Low | The hydrophobic quinoline core will dominate over the polar groups. |

Disclaimer: The predicted solubility is an estimation based on chemical principles and analog data. Experimental verification is essential.

Experimental Determination of Solubility

It is imperative for researchers to experimentally determine the solubility of this compound for their specific applications. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.[7][8]

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound at equilibrium and is considered the "gold standard".[8]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume (e.g., 2 mL) of the chosen organic solvent.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Filtration: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles.

-

Quantification: Prepare a standard calibration curve of this compound in the same solvent. Dilute the filtered sample solution to fall within the linear range of the calibration curve. Analyze the standards and the sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9][10]

Kinetic Solubility Determination

Kinetic solubility is often used in high-throughput screening during early drug discovery. It measures the solubility of a compound upon its precipitation from a concentrated stock solution (usually in DMSO) into an aqueous or organic medium.[11][12]

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: In a 96-well plate, add the desired organic solvent to each well. Then, add a small volume of the DMSO stock solution to initiate precipitation.

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.

-

Analysis: The solubility can be determined by various methods, including nephelometry (which measures light scattering from precipitated particles) or by analyzing the concentration of the clear supernatant after centrifugation or filtration via HPLC-UV.[13]

Factors Influencing Solubility: A Deeper Dive

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[1] Therefore, for applications like recrystallization, heating the solvent can significantly increase the amount of dissolved solute. It is crucial to determine solubility at the specific temperature of the intended application.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it's important to note that the quinoline nitrogen is basic. In acidic aqueous solutions, it can be protonated, forming a more soluble salt.[5]

-

Co-solvency: If the solubility in a single solvent is insufficient, a co-solvent system can be employed.[5] This involves mixing a "good" solvent with a "poor" one to fine-tune the polarity of the medium and enhance solubility.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of structurally related compounds and the nitrile functional group.

-

General Hazards: Based on related quinoline derivatives, this compound should be considered potentially harmful if swallowed, and may cause skin and serious eye irritation.[14]

-

Nitrile Group Hazard: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its use in a research setting. By leveraging the extensive data available for its close analog, 6-methoxyquinoline, we have established a predictive solubility profile that can guide solvent selection for synthesis, purification, and screening. The detailed experimental protocols provided herein empower researchers to generate the precise, application-specific solubility data required for their work. As with any chemical compound, adherence to strict safety protocols is essential for its handling and use.

References

- BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Retrieved February 25, 2026, from a URL available through Google Search.

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 25, 2026, from a URL available through Google Search.

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved February 25, 2026, from a URL available through Google Search.

- Cevheroğlu, Ş., & Çelebi, N. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 53-64.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved February 25, 2026, from a URL available through Google Search.

- The Good Scents Company. (n.d.). 6-Methoxyquinoline. Retrieved February 25, 2026, from a URL available through Google Search.

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.

- BLD Pharm. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved February 25, 2026, from a URL available through Google Search.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved February 25, 2026, from a URL available through Google Search.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 25, 2026, from a URL available through Google Search.

- Matrix Scientific. (2017, February 6). Safety Data Sheet. Retrieved February 25, 2026, from a URL available through Google Search.

- PubChem. (n.d.). 6-methoxyquinoline-2-carbonitrile. Retrieved February 25, 2026, from a URL available through Google Search.

- PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile. Retrieved February 25, 2026, from a URL available through Google Search.

- Sigma-Aldrich. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved February 25, 2026, from a URL available through Google Search.

- EPA. (2025, October 15). 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile Properties. Retrieved February 25, 2026, from a URL available through Google Search.

- Alfa Aesar. (2025, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET. Retrieved February 25, 2026, from a URL available through Google Search.

- Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Retrieved February 25, 2026, from a URL available through Google Search.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 25, 2026, from a URL available through Google Search.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid. Retrieved February 25, 2026, from a URL available through Google Search.

- NIST. (n.d.). Quinoline, 6-methoxy-4-methyl-. Retrieved February 25, 2026, from a URL available through Google Search.

- BenchChem. (n.d.). safe handling and storage protocols for 6-Methoxyquinoline-4-carbaldehyde. Retrieved February 25, 2026, from a URL available through Google Search.

- Guidechem. (n.d.). 6-Methoxyquinoline-4-carbaldehyde (cas 4363-94-4) SDS/MSDS download. Retrieved February 25, 2026, from a URL available through Google Search.

- Sigma-Aldrich. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. Retrieved February 25, 2026, from a URL available through Google Search.

- TCI India. (n.d.). 6-Methoxyquinoline. Retrieved February 25, 2026, from a URL available through Google Search.

- MedchemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole). Retrieved February 25, 2026, from a URL available through Google Search.

- Thermo Fisher Scientific. (n.d.). 6-Methoxyquinoline, 98%. Retrieved February 25, 2026, from a URL available through Google Search.

- NIST. (n.d.). Quinoline, 6-methoxy-. Retrieved February 25, 2026, from a URL available through Google Search.

- Pharmaffiliates. (n.d.). 6-Methoxyquinoline-4-carboxylic Acid. Retrieved February 25, 2026, from a URL available through Google Search.

- BenchChem. (n.d.). Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved February 25, 2026, from a URL available through Google Search.

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Quinoline, 6-methoxy- [webbook.nist.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. evotec.com [evotec.com]

- 9. biorelevant.com [biorelevant.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to Quinoline Nitrile Precursors: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Quinolinic acid, a dicarboxylic acid derivative of pyridine, is a critical metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in mammals.[1][2] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), quinolinic acid is also a potent neurotoxin, gliotoxin, and pro-inflammatory mediator.[1] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist implicates it in the pathophysiology of numerous neurodegenerative disorders.[3][4]

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a nitrile (cyano) group to this scaffold creates a class of compounds—quinoline nitriles—that serve as versatile precursors and possess unique properties valuable for drug design. The nitrile group is a powerful tool in molecular design; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl and hydroxyl groups, and can enhance a molecule's metabolic stability and pharmacokinetic profile.[5][6][7] Furthermore, nitriles can serve as electrophilic "warheads" for the development of covalent inhibitors.

This guide provides a comprehensive technical overview of quinoline nitrile precursors for researchers, scientists, and drug development professionals. It delves into their physicochemical and spectroscopic properties, synthetic methodologies, chemical reactivity, and applications in medicinal chemistry, with a focus on providing field-proven insights and actionable protocols.

Part 1: Physicochemical and Spectroscopic Properties

The physicochemical properties of quinoline nitriles are dictated by the rigid, aromatic quinoline core and the strongly polar nitrile group. These properties are crucial for predicting solubility, membrane permeability, and interactions with biological targets.

General Properties

Quinoline nitriles are typically white to light yellow crystalline solids at room temperature.[8] Their solubility in water is generally low, but they are soluble in many organic solvents. For instance, quinolinic acid itself is soluble in 180 parts water and slightly soluble in alcohol, but almost insoluble in ether or benzene.[9] The introduction of a nitrile group in place of carboxylic acids can alter this profile, often increasing lipophilicity.

Table 1: Physicochemical Properties of a Representative Quinoline Nitrile (Quinoline-3-carbonitrile)

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | [8] |

| Molecular Weight | 154.17 g/mol | [8] |

| Appearance | White to light yellow crystal powder | [8] |

| Melting Point | 106-109 °C | Data not available in search results |

| Solubility | Soluble in organic solvents | [8] |

| Storage Temp. | Room Temperature, Sealed in dry, Keep in dark place | [10] |

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of quinoline nitrile precursors.

Infrared (IR) Spectroscopy

The most distinctive feature in the IR spectrum of a nitrile is the C≡N triple bond stretching vibration. This band appears in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹ , making it a highly reliable diagnostic peak.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the quinoline ring typically resonate in the aromatic region, between 7.0 and 9.0 ppm . The exact chemical shifts are influenced by the position of the nitrile group and any other substituents. Protons on carbons adjacent to the nitrogen atom (e.g., H-2) are generally the most deshielded and appear furthest downfield.[12] Protons on a carbon adjacent to the nitrile group will typically absorb in the 2-3 ppm region, though this is for aliphatic nitriles and will be different for an aromatic system.[11]

-

¹³C NMR: The nitrile carbon itself has a characteristic chemical shift in the range of 115–120 ppm .[11] The carbons of the quinoline ring will appear in the aromatic region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, simple nitriles often show a weak or absent molecular ion (M+) peak.[11] Fragmentation patterns will be dependent on the specific structure of the quinoline nitrile.

Part 2: Synthesis of Quinoline Nitrile Precursors

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several classic named reactions providing access to the core heterocyclic structure.

Overview of Quinoline Synthesis

Classic methods for constructing the quinoline ring include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions.[13][14] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. The choice of reaction depends on the desired substitution pattern on the quinoline ring.

Introduction of the Nitrile Functional Group

Once the quinoline core is formed, or from a pre-functionalized starting material, the nitrile group can be introduced via several standard synthetic transformations:

-

Sandmeyer Reaction: An aminoquinoline can be converted to the corresponding nitrile via diazotization followed by treatment with a copper(I) cyanide salt.

-

Nucleophilic Aromatic Substitution: A haloquinoline (e.g., chloro- or bromoquinoline) can be reacted with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent, often with palladium or nickel catalysis.

-

Dehydration of an Amide: A quinoline carboxamide can be dehydrated using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to yield the corresponding nitrile.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

The Pfitzinger reaction is particularly relevant as it produces quinoline-4-carboxylic acids, structurally related to quinolinic acid. This protocol provides a general methodology.

Objective: To synthesize a substituted quinoline-4-carboxylic acid from isatin and a carbonyl compound.

Materials:

-

Isatin (or a substituted derivative)

-

A carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde)

-

Base (e.g., potassium hydroxide, sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isatin derivative and the carbonyl compound in ethanol.

-

Addition of Base: Slowly add a solution of the base in ethanol to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The potassium salt of the quinoline-4-carboxylic acid may precipitate.

-

Acidification: Cool the mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic. This will precipitate the free carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-4-carboxylic acid.

Synthetic Workflow Diagram

Caption: General synthetic pathway to a quinoline nitrile.

Part 3: Reactivity and Chemical Transformations

The reactivity of quinoline nitrile precursors is characterized by the interplay between the quinoline ring and the nitrile functional group.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[15] This allows for a variety of useful transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, with an amide as an intermediate. This reaction directly links quinoline nitrile precursors to quinoline carboxylic acids, including quinolinic acid itself.[15]

-

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] This provides a route to aminomethyl-quinolines, another important class of compounds in medicinal chemistry.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.[15]

Caption: Key reactions of the nitrile group on a quinoline scaffold.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique electronic and steric properties of the nitrile group make it a valuable functional group in modern drug design.

The Role of the Nitrile in Drug Design

-

Modulating Physicochemical Properties: The introduction of a nitrile group can significantly alter a molecule's polarity, lipophilicity, and metabolic stability, thereby improving its bioavailability and pharmacokinetic profile.[6][7]

-

Enhancing Target Binding: As a potent hydrogen bond acceptor and through dipole-dipole interactions, the linear nitrile group can form key interactions with biological targets, enhancing binding affinity and selectivity.[6]

-

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups like a carbonyl group or a halogen atom, allowing for fine-tuning of a molecule's properties while maintaining its biological activity.[5][6][7]

-

Metabolic Blocker: Introducing a nitrile group can block metabolically labile sites on a drug molecule, preventing unwanted metabolism and increasing the drug's half-life.[7]

-

Covalent Modification: The electrophilic nature of the nitrile carbon allows it to act as a "warhead" to form a covalent bond with a nucleophilic residue (like cysteine) in a protein's active site, leading to irreversible inhibition.

Caption: Roles of the nitrile group in drug-target interactions.

Relevance to Quinolinic Acid Research

Quinoline nitrile precursors are invaluable tools for studying the biological effects of quinolinic acid. They can be used to:

-

Develop selective antagonists for the NMDA receptor to counteract the neurotoxic effects of quinolinic acid.

-

Synthesize labeled probes to study the enzymes and transporters involved in the kynurenine pathway.

-

Serve as starting materials for the synthesis of analogs of quinolinic acid to explore structure-activity relationships.

Part 5: Safety and Handling

Quinoline nitriles, like many aromatic and cyano-containing compounds, must be handled with appropriate safety precautions.

General Safety Precautions

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

-

Ingestion: Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[8]

-

Skin and Body Protection: Wear a lab coat, and for significant exposure risks, fire/flame resistant and impervious clothing.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. For firefighting, a self-contained breathing apparatus is necessary.[8]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

Table 2: Summary of Hazard Information for a Representative Quinoline Nitrile

| Hazard Category | Statement |

| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] H341: Suspected of causing genetic defects. H350: May cause cancer. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[8] |

References

-

Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem. NIH. [Link]

-

Quinolinic acid - Wikipedia. Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Chembam. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. [Link]

-

Quinolinic acid - Grokipedia. Grokipedia. [Link]

-

Application of Nitrile in Drug Design - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Quinoline - LabOldTech. LabOldTech. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. RSC Publishing. [Link]

-

Application of Nitrile in Drug Design - SIOC Journals. SIOC Journals. [Link]

-

Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC. PMC. [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Effect of different nitriles and corresponding carboxylic acids on the... - ResearchGate. ResearchGate. [Link]

-

A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed. PubMed. [Link]

-

Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides - Chemical Science (RSC Publishing). RSC Publishing. [Link]

-

Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95% - Cole-Parmer. (2005, October 3). Cole-Parmer. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). MDPI. [Link]

-

Quinolinic acid: neurotoxin or oxidative stress modulator? - PubMed. (2013, October 25). PubMed. [Link]

-

Reactivity of Nitriles - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

-

IR and 1 H NMR spectral data. | Download Table - ResearchGate. ResearchGate. [Link]

-

Metabolic changes in quinolinic acid-lesioned rat striatum detected non-invasively by in vivo (1)H NMR spectroscopy - PubMed. (2001, December 1). PubMed. [Link]

Sources

- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 2. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Nitrile in Drug Design [sioc-journal.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. iipseries.org [iipseries.org]

- 14. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Medicinal Chemistry Applications of 6-Methoxyquinoline-4-carbonitrile

This in-depth technical guide details the medicinal chemistry applications, synthesis, and experimental protocols for 6-Methoxyquinoline-4-carbonitrile , a critical scaffold in the development of antimalarials, kinase inhibitors, and antiviral agents.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 6443-89-6) is a high-value heterocyclic intermediate that serves as a "masked" precursor to the biologically privileged quinoline-4-carboxamide and quininic acid scaffolds. Unlike its 3-carbonitrile isomer (common in EGFR inhibitors like Bosutinib), the 4-carbonitrile regioisomer provides access to the C4-position, a vector critical for binding affinity in Plasmodium falciparum kinases , viral polymerases , and human kinase targets (e.g., Src, CDK8).

This guide outlines the synthetic pathways to access this scaffold, its transformation into active pharmaceutical ingredients (APIs), and the structure-activity relationship (SAR) logic driving its use in modern drug discovery.

Chemical Profile & "Warhead" Potential

The 4-cyano group acts as a versatile electrophilic handle. In medicinal chemistry, it is rarely the final effector but rather a divergent point for library generation.

| Property | Data |

| CAS Number | 6443-89-6 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Key Reactivity | Hydrolysis (to Carboxylic Acid), Reduction (to Aminomethyl), Cyclization (to Tetrazoles) |

| Medicinal Role | Precursor to Quininic Acid (historic antimalarial core); Scaffold for 4-Carboxamide kinase inhibitors. |

Synthetic Pathways (The "Make")

Accessing this compound typically involves the functionalization of the 4-position of the quinoline ring. The most robust industrial route is the Rosenmund-von Braun reaction starting from the 4-chloro derivative.

Pathway Diagram

Figure 1: Synthetic workflow from commodity starting materials to the 4-carbonitrile scaffold and downstream APIs.

Detailed Protocol: Rosenmund-von Braun Cyanation

Objective: Convert 4-chloro-6-methoxyquinoline to this compound.

Reagents:

-

4-Chloro-6-methoxyquinoline (1.0 eq)

-

Copper(I) Cyanide (CuCN) (1.5 - 2.0 eq)[1]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Solvent)

-

Ethylenediamine (Ligand/Catalyst - Optional for milder conditions)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6-methoxyquinoline (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add CuCN (15 mmol) to the solution. Note: CuCN is toxic; handle in a fume hood.

-

Reaction: Heat the mixture to 140–160°C under an inert atmosphere (Nitrogen or Argon) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting chloride spot should disappear.

-

Quench: Cool the reaction to room temperature. Pour the mixture into a solution of ethylenediamine (10% aq) or NH₄OH/NH₄Cl buffer to complex the copper salts. Stir vigorously for 30 minutes until the aqueous layer turns deep blue.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

-

Yield: Expect a pale yellow solid (Yield: 75–85%).

Medicinal Chemistry Applications (The "Use")

Case Study 1: Antimalarial & Kinase Inhibitor Scaffolds

The primary utility of the 4-carbonitrile is its hydrolysis to 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) . This acid is the isostere of the natural product core found in Quinine.

-

Mechanism: Modern medicinal chemistry utilizes the quinoline-4-carboxamide motif to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2) and various plasmodial kinases.

-

SAR Logic: The 6-methoxy group is essential for inhibiting hemozoin formation (in antimalarials), while the 4-carboxamide tail extends into the solvent-exposed region of the kinase ATP-binding pocket, allowing for solubility-enhancing modifications (e.g., solubilizing amine tails).

Experimental Workflow: Library Generation (Amide Coupling)

-

Hydrolysis: Reflux this compound in 6M HCl for 4 hours. Precipitate the acid by adjusting pH to 4-5.

-

Coupling: React the resulting acid with diverse amines (R-NH₂) using HATU or T3P in DMF to generate a library of 4-carboxamides.

Case Study 2: Antiviral & Antibacterial Agents

Reduction of the nitrile group yields (6-methoxyquinolin-4-yl)methanamine .

-

Application: This primary amine serves as a nucleophile to react with sulfonyl chlorides or aldehydes, creating sulfonamide or Schiff base derivatives.

-

Target: These derivatives have demonstrated efficacy against Mycobacterium tuberculosis (via DNA gyrase inhibition) and Influenza virus replication (via polymerase inhibition).

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree for the 4-carbonitrile scaffold.

References

-

Preparation of 4-cyanoquinolines via Rosenmund-von Braun Reaction

-

Source: Zanon, J., et al. "Copper-Catalyzed Cyanation of Aryl Halides." J. Am. Chem. Soc. 2003.[2]

- Context: Standard protocol for converting aryl chlorides to nitriles using CuCN.

-

-

Medicinal Chemistry of Quinoline-4-carboxamides

- Synthesis of Quininic Acid Derivatives: Source: Rabe, P. "Uber die Partialsynthese des Chinins." Berichte der deutschen chemischen Gesellschaft (Historical Reference for Quininic Acid structure).

- Antiviral Activity of Quinoline Derivatives: Source: Li, Y., et al. "Design, synthesis and biological evaluation of 6-substituted quinoline derivatives as potential anti-influenza A virus agents." European Journal of Medicinal Chemistry (2019).

Sources

A Technical Guide to the Anticipated Hazards and Safe Handling of 6-Methoxyquinoline-4-carbonitrile

A Note on Scientific Integrity and Data Unavailability:

This document is intended to provide a comprehensive safety overview for researchers, scientists, and drug development professionals working with quinoline derivatives. It is critical to note that a specific, verified Safety Data Sheet (SDS) for 6-Methoxyquinoline-4-carbonitrile (CAS No. 6443-89-6) was not publicly available at the time of this writing.

Therefore, this guide has been constructed through a rigorous analysis of safety data for structurally analogous compounds, including the parent molecule 6-Methoxyquinoline, and other substituted quinoline carbonitriles. The guidance herein is based on inferred hazards and established best practices for this chemical class. This document must be used as a supplementary resource, not as a replacement for a compound-specific SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Inferred Hazard Identification and Classification

Based on the toxicological data of closely related methoxyquinoline and quinoline carbonitrile derivatives, this compound should be handled as a hazardous substance with the potential for significant acute and chronic health effects.[1][2][3] The nitrile moiety (-C≡N) can introduce additional toxicity concerns, including the potential to release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion), although this is generally not a primary route of exposure under standard laboratory conditions.

The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.

| Hazard Class | Hazard Category | Anticipated Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning [1]

Anticipated Hazard Pictograms:

(Exclamation Mark)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. The primary control measure is to minimize the generation and release of dusts and vapors at the source through robust engineering controls.

Engineering Controls

-

Chemical Fume Hood: All weighing, handling of the solid material, and solution preparation must be conducted inside a certified chemical fume hood.[5][6]

-

Ventilation: The laboratory must be equipped with general ventilation systems that ensure adequate air changes per hour.[4]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[4] Dispose of gloves immediately after handling the compound or if contamination is suspected. Do not reuse gloves.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized laboratory protocols is essential for mitigating the risks associated with this class of compounds.

Step-by-Step Safe Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the compound from storage.

-

Donning PPE: Put on all required PPE as described in Section 2.2.

-

Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task carefully within the fume hood to minimize dust generation.

-

Transfer & Dissolution: Use appropriate tools (e.g., spatulas) for solid transfers. When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.

-

Post-Handling: After completing the work, decontaminate the work surface and any equipment used.

-

Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[4]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Store in the original, tightly sealed container to prevent exposure to air and moisture.[5][7]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[2][3]

Disposal

All waste containing this compound must be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4]

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing full PPE, including respiratory protection, carefully sweep or vacuum up the spilled solid material. Avoid generating dust.

-

Place the collected material into a suitable, labeled container for hazardous waste disposal.[8]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9]

-

Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] Under fire conditions, the release of hydrogen cyanide should be considered a possibility.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Visual Workflow and Decision Diagrams

To aid in quick reference and training, the following diagrams illustrate key safety workflows.

Standard Handling Workflow

Caption: Workflow for the safe handling of quinoline carbonitriles.

Emergency Response Logic

Caption: Decision-making process for first-aid response to exposure.

References

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, May 17). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

-

Loba Chemie. (2025, July 24). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (1967). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

Sources

- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemos.de [chemos.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-6-Methoxyquinoline

Abstract

This document provides a comprehensive guide for the palladium-catalyzed cyanation of 4-chloro-6-methoxyquinoline, a critical transformation for synthesizing key intermediates in pharmaceutical research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitrile group at the C4 position opens extensive avenues for further functionalization.[1][2][3] This protocol addresses the inherent challenge of activating less reactive aryl chlorides by employing a modern palladium catalyst system with a sterically demanding phosphine ligand.[4][5] We detail a robust and reproducible procedure using zinc cyanide, a safer alternative to highly toxic alkali cyanides, and provide in-depth explanations for experimental choices, a detailed safety protocol, and troubleshooting insights to ensure successful execution.

Introduction & Scientific Rationale

The conversion of aryl halides to aryl nitriles is a cornerstone of modern organic synthesis. Aryl nitriles are not only prevalent in marketed pharmaceuticals but also serve as versatile synthetic precursors to amines, amides, carboxylic acids, and tetrazoles. The target molecule, 4-cyano-6-methoxyquinoline, is a valuable building block for kinase inhibitors and other therapeutic agents.[1][3]

Traditional methods for this conversion, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and superstoichiometric amounts of toxic copper cyanide.[6] The advent of palladium-catalyzed cross-coupling offers a milder, more functional-group-tolerant alternative.[6] However, the cyanation of electron-rich and heteroaromatic chlorides like 4-chloro-6-methoxyquinoline presents a significant challenge due to the strength of the C-Cl bond.

Success in this transformation hinges on three key factors:

-

The Palladium Catalyst and Ligand: The reaction requires a highly active catalyst capable of performing oxidative addition into the inert C-Cl bond. Bulky, electron-rich biaryl phosphine ligands are essential for promoting this difficult step and facilitating the final reductive elimination.[4][7]

-

The Cyanide Source: Catalyst deactivation by soluble cyanide ions is a notorious problem in these reactions.[6] Using zinc cyanide (Zn(CN)₂), which has low solubility in organic solvents, maintains a low concentration of free cyanide, thereby preventing the formation of inactive palladium-cyanide complexes and preserving catalyst activity.[6][8] While still toxic, Zn(CN)₂ is significantly safer to handle than potassium or sodium cyanide.[6]

-

Reaction Conditions: Anhydrous, oxygen-free conditions are paramount to prevent catalyst degradation and competing side reactions. A polar, aprotic solvent is used to facilitate the solubility of the reactants and the palladium complex.

This guide presents a protocol optimized for reliability and safety, grounded in established mechanistic principles.

The Catalytic Cycle: Mechanism of Action

The palladium-catalyzed cyanation proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol. The cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

A. Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-chlorine bond of 4-chloro-6-methoxyquinoline. This is typically the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky ligands that promote the reactivity of the palladium center.

-

B. Transmetalation: The resulting Pd(II) complex undergoes a ligand exchange with zinc cyanide. The chloride ligand is replaced by a cyanide group to form an arylpalladium(II) cyanide intermediate.

-

C. Reductive Elimination: The final step involves the formation of the C-CN bond as the product, 4-cyano-6-methoxyquinoline, is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.

Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 4-Chloro-6-methoxyquinoline | >98% | Sigma-Aldrich | Substrate |

| Zinc Cyanide (Zn(CN)₂) | >98%, anhydrous | Sigma-Aldrich | EXTREMELY TOXIC . Handle with extreme caution.[9][10][11] |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem Chemicals | Palladium source. Sensitive to air and light. |

| t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Sigma-Aldrich | Ligand. Air-sensitive. |

| N,N-Dimethylacetamide (DMAC) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use from a sealed bottle.[4] |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific | For aqueous workup. |

| Brine (Saturated NaCl solution) | - | - | For aqueous workup. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |

| Nitrogen (N₂) or Argon (Ar) | High Purity, >99.99% | - | Inert gas. |

Mandatory Safety Precautions

Working with Zinc Cyanide requires strict adherence to safety protocols.

-

Toxicity: Zinc cyanide is fatal if swallowed, inhaled, or in contact with skin.[11][12]

-

HCN Gas Release: Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[11] Ensure all workup steps are performed in a basic or neutral medium until the cyanide is fully quenched.

-

Engineering Controls: All manipulations must be performed in a certified, high-flow chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield.[9][10]

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional guidelines. To quench, slowly add the waste to a stirred, cold solution of 1 M NaOH containing household bleach (sodium hypochlorite) or 10% hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.

Step-by-Step Reaction Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask.

-

In the fume hood, add 4-chloro-6-methoxyquinoline (e.g., 1.0 mmol, 193.6 mg).

-

Add Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 70.5 mg, 1.2 equivalents of CN).

-

In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd) and t-BuXPhos (0.044 mmol, 18.7 mg, 4.4 mol%). Quickly add the catalyst and ligand to the Schlenk flask.

-

Scientist's Note: Using a slight excess of ligand relative to palladium (e.g., L:Pd ratio of 2.2:1) ensures the palladium center remains coordinated and active.

-

-

Inerting the Atmosphere:

-

Seal the flask with a rubber septum.

-

Connect the flask to a Schlenk line.

-

Evacuate the flask under vacuum for 5 minutes, then backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.

-

-

Solvent Addition and Reaction:

-

Using a dry syringe, add 5.0 mL of anhydrous, degassed N,N-Dimethylacetamide (DMAC) to the flask.

-

Place the flask in a pre-heated oil bath at 95 °C and begin vigorous stirring.

-

Rationale: A temperature of 80-110 °C is typically required to drive the oxidative addition of aryl chlorides.[4][13] Monitor the reaction progress by TLC or LC-MS (e.g., after 2, 4, and 18 hours).

-

-

Reaction Workup and Quenching:

-

After the reaction is complete (typically 18-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.

-

CRITICAL: In the fume hood, pour the reaction mixture into a separatory funnel containing 20 mL of a 10% aqueous ammonium hydroxide solution and 20 mL of ethyl acetate.

-

Rationale: The ammonia solution serves two purposes: it ensures the medium is basic, preventing HCN formation, and it forms soluble zinc-ammonia complexes, helping to break up any emulsions and remove zinc salts from the organic layer.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a solid or oil. Purify by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure 4-cyano-6-methoxyquinoline.

-

Data, Characterization, and Troubleshooting

Representative Data

The following table summarizes expected outcomes based on literature precedents for similar heteroaryl chloride cyanations.[4][5][7] Actual yields may vary based on reaction scale and purity of reagents.

| Parameter | Condition | Rationale |

| Substrate | 4-chloro-6-methoxyquinoline (1.0 equiv) | Starting material. |

| Cyanide Source | Zn(CN)₂ (0.6 equiv) | Provides 1.2 equivalents of CN⁻; safer and prevents catalyst poisoning.[4][6] |

| Palladium Source | Pd₂(dba)₃ (2 mol % Pd) | Provides the active Pd(0) species upon ligand coordination. |

| Ligand | t-BuXPhos (4.4 mol %) | Bulky, electron-rich ligand essential for activating the C-Cl bond.[4] |

| Solvent | Anhydrous DMAC | High-boiling polar aprotic solvent solubilizes reactants.[4] |

| Temperature | 95 °C | Sufficient thermal energy for the rate-limiting oxidative addition. |

| Time | 18-24 h | Typical duration for complete conversion of challenging aryl chlorides. |

| Expected Yield | 75-90% | Based on similar transformations reported in the literature.[5][7] |

Product Characterization

Confirm the identity and purity of the final product, 4-cyano-6-methoxyquinoline, using standard analytical techniques:

-

¹H NMR: Expect characteristic aromatic proton signals for the quinoline core. The methoxy group should appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The nitrile carbon (C≡N) signal should appear in the range of 115-120 ppm.

-

FT-IR: Look for a sharp, strong absorbance band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₁H₈N₂O (M+H⁺ ≈ 185.07).

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Wet solvent or reagents. | 1. Ensure rigorous inert technique; use a fresh bottle of catalyst/ligand.2. Increase temperature to 110 °C.3. Use freshly opened anhydrous solvent. |

| Stalled Reaction | Catalyst poisoning by impurities or excess free cyanide. | The use of Zn(CN)₂ minimizes this risk.[6] If issues persist, consider using a palladium precatalyst (e.g., XPhos Pd G3) which is more robust. |

| Difficult Workup | Formation of stable emulsions or zinc-product complexes. | Ensure the ammonium hydroxide solution is sufficiently concentrated. Additional washes may be necessary. Gentle centrifugation can also break emulsions. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during chromatography. | 1. Extend reaction time and monitor by LC-MS.2. Use a finer grade of silica gel and a slower, more shallow elution gradient. |

Overall Experimental Workflow

The following diagram outlines the complete process from initial setup to final analysis.

Caption: Workflow for the Palladium-Catalyzed Cyanation of 4-chloro-6-methoxyquinoline.

References

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

-

Shu, W., Senecal, T., & Buchwald, S. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie. [Link]

-

Littke, A., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. PMC. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

-

New Jersey Department of Health. (2009). Hazard Summary: Zinc Cyanide. [Link]

-

Enoua, G. C., Uray, G., & Stadlbauer, W. (2009). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Molbank, 2009(4), M624. [Link]

-

Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33991–34011. [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition. [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: Zinc Cyanide. [Link]

-

Anderson, K. W., & Artman, G. D. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 7(4), 581–584. [Link]

-

Wang, D., et al. (2018). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 59(38), 3471-3474. [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

-

Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

-

Moghadam, M., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(5), 329-332. [Link]

-

Uskokovic, M. (1922). 4-Cyano-6-Methoxyquinoline from Quinine. Indian Journal of Pharmaceutical Sciences. [Link]

-

Staliński, K., & Godyń, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. nj.gov [nj.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Application Notes and Protocols for the Rosenmund-von Braun Synthesis of 4-Cyano-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-cyano-6-methoxyquinoline via the Rosenmund-von Braun reaction. This application note is designed to equip researchers in medicinal chemistry, drug development, and organic synthesis with the necessary knowledge to successfully implement this transformation, troubleshoot potential challenges, and understand the underlying chemical principles.

Introduction: The Strategic Importance of the Cyano-Quinoline Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the 4-position of a substituted quinoline, such as 6-methoxyquinoline, can significantly modulate its physicochemical and pharmacological properties. The nitrile functionality serves as a versatile synthetic handle for further molecular elaboration into amides, carboxylic acids, tetrazoles, and other bioisosteres, making 4-cyano-6-methoxyquinoline a valuable intermediate in drug discovery programs. The Rosenmund-von Braun reaction, a classical method for the conversion of aryl halides to aryl nitriles, remains a relevant and powerful tool for accessing such key building blocks.

Mechanistic Insights into the Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the displacement of a halide from an aromatic ring with a cyanide nucleophile, mediated by a copper(I) salt, typically copper(I) cyanide (CuCN).[1][2] While the precise mechanism can be complex and substrate-dependent, it is generally accepted to proceed through an oxidative addition-reductive elimination pathway.